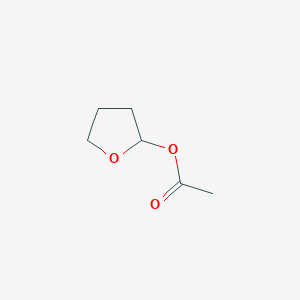

Tetrahydro-2-furyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)9-6-3-2-4-8-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUJUQQBAFVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936398 | |

| Record name | Oxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-67-9 | |

| Record name | 2-Furanol, tetrahydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-furyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-furyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-2-furyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Tetrahydro-2-furyl acetate (also known as 2-acetoxytetrahydrofuran), a valuable heterocyclic compound. The document delves into the core mechanistic principles underpinning its formation, offering field-proven insights into experimental choices and protocol design. Two primary synthesis strategies are explored in detail: a robust two-step approach commencing with the hydroformylation of allyl alcohol to yield 2-hydroxytetrahydrofuran, followed by its esterification, and a more direct, albeit nuanced, Lewis acid-catalyzed reaction of tetrahydrofuran with acetic anhydride. Further discussion is dedicated to alternative preparations of the key 2-hydroxytetrahydrofuran intermediate via oxidative methodologies. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical methodologies for the efficient synthesis of this compound.

Introduction: The Significance of this compound

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The functionalization of the THF ring, particularly at the 2-position, provides a versatile handle for further chemical transformations and for modulating the biological activity of parent molecules. This compound serves as a key intermediate in the synthesis of more complex molecules, for instance, in the alkylation of nucleobases for the production of antiviral prodrugs. A thorough understanding of its synthesis is therefore paramount for researchers engaged in medicinal chemistry and organic synthesis.

This guide will provide a detailed exploration of the most pertinent and efficient methods for the synthesis of this compound, with a focus on mechanistic elucidation and practical experimental considerations.

Primary Synthesis Route: A Two-Step Approach from Allyl Alcohol

The most established and reliable pathway to this compound involves a two-step sequence: the synthesis of the precursor 2-hydroxytetrahydrofuran, followed by its acetylation.

Step 1: Synthesis of 2-Hydroxytetrahydrofuran via Hydroformylation of Allyl Alcohol

The initial step involves the hydroformylation of allyl alcohol. This reaction, which adds a formyl group and a hydrogen atom across the double bond, primarily yields 4-hydroxybutyraldehyde. This intermediate exists in equilibrium with its cyclic tautomer, the more stable 2-hydroxytetrahydrofuran.[1][2]

Mechanism: The hydroformylation reaction is typically catalyzed by rhodium complexes, such as hydridocarbonyltris(triphenylphosphine)rhodium(I). The catalytic cycle involves the coordination of the allyl alcohol to the rhodium center, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde product. The intramolecular cyclization of 4-hydroxybutyraldehyde to 2-hydroxytetrahydrofuran is a spontaneous and reversible process.

Diagram 1: Synthesis of 2-Hydroxytetrahydrofuran from Allyl Alcohol.

Experimental Protocol: Hydroformylation of Allyl Alcohol [2]

-

Catalyst Preparation/Loading: In a suitable high-pressure reactor, a rhodium carbonyl catalyst, such as hydridocarbonyltris(triphenylphosphine)rhodium(I), is introduced along with a ketone solvent (e.g., acetophenone or 2-undecanone).

-

Reaction Setup: Allyl alcohol is added to the reactor.

-

Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of approximately 700-900 psi. The reaction mixture is heated to a temperature in the range of 50-120 °C.

-

Monitoring and Work-up: The reaction is monitored for the consumption of starting material. Upon completion, the reactor is cooled and depressurized. The solvent and product are separated from the catalyst. The crude product, primarily 2-hydroxytetrahydrofuran, can be purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Allyl Alcohol Conversion | Up to 100% | [2] |

| Selectivity to 2-Hydroxytetrahydrofuran | Up to 96% | [2] |

| Temperature | 50-120 °C | [2] |

| Pressure (CO/H2) | 700-900 psi | [2] |

Step 2: Acetylation of 2-Hydroxytetrahydrofuran

The second step is the esterification of the hemiacetal, 2-hydroxytetrahydrofuran, to yield the final product, this compound. This is a standard acetylation reaction.

Mechanism: The acetylation of an alcohol is typically acid or base-catalyzed. In an acid-catalyzed mechanism, the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-hydroxytetrahydrofuran then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a leaving group (acetic acid in the case of acetic anhydride) yield the ester product.[3]

Diagram 2: Acid-Catalyzed Acetylation of 2-Hydroxytetrahydrofuran.

Experimental Protocol: General Acetylation of a Secondary Alcohol [4]

-

Reagent Mixing: In a round-bottom flask, the alcohol (in this case, 2-hydroxytetrahydrofuran) is mixed with a stoichiometric amount of acetic anhydride.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., VOSO4) is carefully added. For a solvent-free approach, the reaction can be run neat.[4]

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to 24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The mixture is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Direct Synthesis from Tetrahydrofuran

A more direct approach to this compound involves the reaction of tetrahydrofuran itself with an acetylating agent, typically in the presence of a Lewis acid catalyst.

Mechanism: This reaction proceeds through the formation of a reactive oxonium ion intermediate. The Lewis acid activates the acetylating agent (e.g., acetic anhydride), which is then attacked by the oxygen atom of THF. This forms a tertiary oxonium ion, which can then be attacked by an acetate nucleophile at the C2 position of the THF ring to yield the desired product. However, a competing reaction is the attack of another THF molecule on the oxonium ion, leading to oligomerization or polymerization.[5][6]

Diagram 3: Lewis Acid-Catalyzed Reaction of THF and Acetic Anhydride.

Causality Behind Experimental Choices: The choice of Lewis acid and reaction conditions is critical in this approach to favor the formation of the monomeric product over polymerization. Milder Lewis acids and careful control of stoichiometry and temperature are often employed to mitigate unwanted side reactions.

Alternative Synthesis of the 2-Hydroxytetrahydrofuran Precursor

An alternative to the hydroformylation of allyl alcohol for the synthesis of 2-hydroxytetrahydrofuran is the direct oxidation of tetrahydrofuran.

Mechanism: The oxidation of THF can be achieved using various oxidizing agents and catalytic systems. The reaction typically proceeds via a radical mechanism, involving the abstraction of a hydrogen atom from the C2 position of THF. The resulting radical can then react with an oxygen source to form a hydroperoxide, which can be subsequently reduced to the desired 2-hydroxytetrahydrofuran.[7]

Experimental Considerations: A variety of catalytic systems, including transition metal complexes, have been shown to be effective for the aerobic oxidation of THF.[8] The selectivity towards 2-hydroxytetrahydrofuran versus over-oxidation to γ-butyrolactone is a key challenge that needs to be carefully controlled by the choice of catalyst and reaction conditions.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The two-step approach, involving the hydroformylation of allyl alcohol to 2-hydroxytetrahydrofuran followed by acetylation, stands out as a high-yielding and reliable method. For researchers seeking a more direct route, the Lewis acid-catalyzed reaction of THF with acetic anhydride presents a viable, albeit more challenging, alternative that requires careful optimization to control for competing polymerization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the fundamental mechanistic understanding and practical insights necessary for the successful synthesis of this important heterocyclic intermediate.

References

- Miles, W. H., et al. (2004). Acylative Cleavage of Tetrahydrofuran Catalyzed by Lanthanide Triflates. Tetrahedron Letters, 45(1), 123-125.

- Kozhevnikov, I. V. (2003). Friedel-Crafts acylation and related reactions catalysed by heteropoly acids.

- Donohoe, T. J., Williams, O., & Churchill, G. H. (2008). Hydride shift generated oxonium ions: evidence for mechanism and intramolecular trapping experiments to form trans THF derivatives.

- Floris, T., et al. (2022).

- Zhu, C., et al. (2023). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry, 25(3), 960-965.

- Reaxis Inc. (n.d.).

- Wang, L., et al. (2013). Oxidation of Tetrahydrofuran. Progress in Chemistry, 25(7), 1158-1165.

- Xiong, Y., et al. (2015). Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 5(118), 97824-97832.

- Clark, J. (2015).

- Tian, H., et al. (2012). Preparation of 2-Hexyl-4-acetoxytetrahydrofuran. Journal of Chemical Research, 36(6), 334-336.

- Stamicarbon B.V. (1981). Preparation of 2-hydroxytetrahydrofuran.

- Wolfe, J. P., & Rossi, M. A. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 12(15), 1218-1241.

- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.

- Valters, R., & Flitsch, W. (1994). Tautomerism and vapor-phase transformations of 2-hydroxytetrahydrofuran.

- Wang, Y., et al. (2023). Lewis Acid-Base Pair-Regulated Ring-Opening Copolymerization of Succinic Anhydride and Tetrahydrofuran. Polymers, 15(23), 4567.

- Texaco Inc. (1985). Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents.

- Kim, D., et al. (2022). Direct C–H metallation of tetrahydrofuran and application in flow.

- Khan, A. T. (2019). Mechanism of Ester Hydrolysis. YouTube.

- Stephan, D. W. (2011). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 30(21), 5740-5746.

- Aresta, M., et al. (2022). Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions.

- Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion.

- Murahashi, S. I., et al. (1998). Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions. Journal of Chemical Research, Synopses, (1), 22-23.

- Ball, M., et al. (2019).

- Steed, J. W. (2001). Crown ethers as stabilising ligands for oxonium ions. New Journal of Chemistry, 25(6), 797-805.

- Tantillo, D. J. (n.d.). Oxonium Ions. UC Davis Chemistry.

Sources

- 1. EP0038609A1 - Preparation of 2-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 2. US4533742A - Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. art.torvergata.it [art.torvergata.it]

- 5. mdpi.com [mdpi.com]

- 6. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

"Tetrahydrofurfuryl acetate" CAS 637-64-9 properties

An In-Depth Technical Guide to Tetrahydrofurfuryl Acetate (CAS 637-64-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Tetrahydrofurfuryl acetate (THFA acetate), CAS 637-64-9. It is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to logically present the scientific narrative of THFA acetate, moving from its fundamental characteristics to its practical implementation and analysis.

Introduction and Molecular Overview

Tetrahydrofurfuryl acetate is a heterocyclic ester valued for its unique combination of properties: a pleasant, fruity aroma, excellent solvency, and a favorable safety profile for many applications.[1][2][3] Structurally, it consists of a saturated five-membered tetrahydrofuran ring with an acetoxymethyl substituent at the 2-position.[4][5] This structure imparts a moderate polarity and the ability to engage in hydrogen bonding, which are key to its function as a solvent and chemical intermediate.

Derived from tetrahydrofurfuryl alcohol (THFA), a bio-based chemical often produced from agricultural biomass, THFA acetate is considered a more environmentally responsible choice in certain contexts.[6] Its primary applications are found in the flavor and fragrance industries, but its utility extends to roles as a specialty solvent in coatings and a building block in pharmaceutical synthesis.[2][7]

Physicochemical Properties: A Quantitative Analysis

Understanding the physical and chemical properties of THFA acetate is paramount for its effective use in experimental design and formulation. Its high boiling point and good miscibility with organic solvents are particularly noteworthy.

| Property | Value | Source(s) |

| CAS Number | 637-64-9 | [1][4][8] |

| Molecular Formula | C₇H₁₂O₃ | [1][4][8] |

| Molecular Weight | 144.17 g/mol | [4][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][3][10] |

| Odor | Mild, sweet, fruity, ethereal | [1][2][5][10] |

| Boiling Point | 194-195 °C at 753-760 mmHg | [4][8][10] |

| Density | 1.058 - 1.064 g/mL at 25 °C | [4][8][10][11] |

| Refractive Index (n²⁰/D) | 1.435 - 1.440 | [2][4][8][11] |

| Flash Point | 81 - 84 °C (177.8 - 183.2 °F) | [5][8][12][13] |

| Solubility | Sparingly soluble to miscible in water; soluble in ethanol, ether, chloroform | [1][2][4][5][10] |

The relatively high flash point classifies it as a combustible liquid, which requires appropriate handling and storage protocols but makes it less volatile and hazardous than many common low-boiling-point solvents.[8][12]

Synthesis Pathway and Experimental Protocol

THFA acetate is most commonly synthesized via the esterification of tetrahydrofurfuryl alcohol with an acetylating agent. The choice of agent and catalyst is critical for optimizing yield and purity. The reaction with acetic anhydride is often preferred in a laboratory setting for its favorable kinetics.

Typical Reaction Mechanism

The synthesis is a classic nucleophilic acyl substitution. The hydroxyl group of tetrahydrofurfuryl alcohol attacks one of the carbonyl carbons of acetic anhydride. This is typically facilitated by a base catalyst which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the acetic acid byproduct.

Caption: Synthesis Pathway of Tetrahydrofurfuryl Acetate

Laboratory-Scale Synthesis Protocol

This protocol describes a robust method for synthesizing THFA acetate, incorporating self-validating checkpoints for reaction monitoring and purification.

Materials:

-

Tetrahydrofurfuryl alcohol (THFA), 99%

-

Acetic anhydride (Ac₂O), ≥98%

-

Triethylamine (Et₃N) or Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.1 mol) of tetrahydrofurfuryl alcohol in 50 mL of anhydrous diethyl ether. Add 12.1 g (0.12 mol) of triethylamine as a base and acid scavenger.

-

Addition of Acetylating Agent: Place 11.2 g (0.11 mol) of acetic anhydride into an addition funnel. Cool the reaction flask to 0 °C in an ice bath and add the acetic anhydride dropwise over 30 minutes with vigorous stirring. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. The disappearance of the THFA starting material indicates completion.

-

Workup and Extraction: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), 50 mL of water, and 50 mL of brine. The bicarbonate wash is a critical self-validating step; cessation of CO₂ effervescence indicates successful neutralization.

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield pure tetrahydrofurfuryl acetate.[9][14] The high boiling point necessitates vacuum conditions to prevent thermal decomposition.

Applications in Research and Development

THFA acetate's utility spans multiple scientific domains.

-

Flavor & Fragrance Chemistry: It is a FEMA-recognized flavoring agent (FEMA 3055) used to impart sweet, fruity, or honey-like notes in food products and fragrances.[1][2][10][14] Typical usage levels are low, in the ppm range for baked goods and beverages.[5]

-

Pharmaceutical Intermediate: In drug development, it serves as a versatile intermediate and a specialty solvent.[7] Its parent alcohol, THFA, is a known precursor for various molecular scaffolds, and the acetate can be used as a protected form of the alcohol or as a building block itself.[6]

-

Solvent Applications: It acts as a high-boiling, effective solvent for resins, coatings, and inks.[2][3] Its solvency power and low evaporation rate are advantageous in formulations where controlled drying times are required.[2]

-

Polymer and Materials Science: The compound can be used as a plasticizer in certain polymer formulations to enhance flexibility.[2]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are critical. A combination of NMR, IR, and MS is typically employed.

Spectroscopic Data Summary

| Technique | Key Features and Peaks | Source(s) |

| ¹H NMR | (CDCl₃) δ ~4.0-4.2 ppm (m, -O-CH₂-), δ ~3.7-3.9 ppm (m, ring -CH₂-O-), δ ~2.05 ppm (s, -C(O)CH₃), δ ~1.5-2.0 ppm (m, other ring protons) | [15] |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹ and ~1050 cm⁻¹) | [4][16] |

| Mass Spectrometry (EI-MS) | m/z 71 (base peak, [C₄H₇O]⁺), 43 ([C₂H₃O]⁺), 99, 144 (M⁺, molecular ion) | [4][17] |

Quality Control Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of THFA acetate and identifying any residual starting materials or byproducts from synthesis.

Caption: GC-MS Quality Control Workflow for THFA Acetate

Safety, Handling, and Toxicology

While THFA acetate is considered to have low toxicity, proper laboratory safety protocols are mandatory.[3][18]

-

Hazard Identification: It is classified as a combustible liquid.[8][12] It may cause eye irritation upon direct contact.[1][4] The toxicological properties have not been fully investigated, so exposure should be minimized.[12][19]

-

Handling: Handle in a well-ventilated area, away from open flames and sources of ignition.[12][20] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[2][19][20]

-

Toxicological Profile: Upon absorption, esters of tetrahydrofurfuryl alcohol are expected to hydrolyze to THFA and the corresponding carboxylic acid (acetic acid).[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]

Conclusion

Tetrahydrofurfuryl acetate (CAS 637-64-9) is a multifaceted compound whose utility is grounded in its distinct physicochemical properties. Its role as a bio-sourced solvent, a key flavor and fragrance component, and a synthetic intermediate makes it a valuable tool for chemists and researchers. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in both academic and industrial settings.

References

- Tetrahydrofurfuryl acetate. A. B. Enterprises.

- Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506. PubChem, National Center for Biotechnology Information.

- tetrahydrofurfuryl acetate, 637-64-9. The Good Scents Company.

- Tetrahydrofurfuryl acetate - Wikipedia. Wikipedia.

- Tetrahydrofurfuryl acetate - CAS Common Chemistry. CAS, a division of the American Chemical Society.

- TETRAHYDROFURFURYL ACETATE. Jinan Future chemical Co.,Ltd.

- Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- Tetrahydrofurfuryl acetate - EZGC Method Translator. Restek.

- Tetrahydrofurfuryl Alcohol – The Biazzi Process. Biazzi.

- TETRAHYDROFURFURYL ALCOHOL. Ataman Kimya.

Sources

- 1. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]

- 2. getchem.com [getchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]

- 7. qcc.edu [qcc.edu]

- 8. Tetrahydrofurfuryl acetate 97 637-64-9 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. TETRAHYDROFURFURYL ACETATE | 637-64-9 [chemicalbook.com]

- 11. tetrahydrofurfuryl acetate, 637-64-9 [thegoodscentscompany.com]

- 12. fishersci.com [fishersci.com]

- 13. 637-64-9 Tetrahydrofurfuryl acetate AKSci R570 [aksci.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. TETRAHYDROFURFURYL ACETATE(637-64-9) 1H NMR spectrum [chemicalbook.com]

- 16. TETRAHYDROFURFURYL ACETATE(637-64-9) IR Spectrum [m.chemicalbook.com]

- 17. ez.restek.com [ez.restek.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. TETRAHYDROFURFURYL ACETATE - Safety Data Sheet [chemicalbook.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

IUPAC name for Tetrahydro-2-furyl acetate

An In-depth Technical Guide to (Tetrahydrofuran-2-yl) acetate

Abstract

This technical guide provides a comprehensive overview of (Tetrahydrofuran-2-yl) acetate, a heterocyclic ester of significant interest in synthetic organic chemistry. The document begins with a detailed elucidation of its chemical structure and systematic nomenclature according to IUPAC standards. It further explores its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, and discusses methods for analytical characterization to ensure structural integrity and purity. The guide is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic scaffolds in the design and synthesis of novel molecules.

Nomenclature and Structural Elucidation

The compound commonly referred to as Tetrahydro-2-furyl acetate is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is fundamental to interpreting its chemical reactivity and function.

IUPAC Systematic Name

The preferred IUPAC name for this compound is (Tetrahydrofuran-2-yl) acetate .[1][2] An alternative, and equally valid, IUPAC name is oxolan-2-yl acetate .[1]

Let's deconstruct the name "(Tetrahydrofuran-2-yl) acetate":

-

Tetrahydrofuran: This identifies the core structure, which is a five-membered saturated heterocycle containing one oxygen atom.

-

-2-yl: This locant indicates that the substituent is attached to the ring at position 2, which is one of the carbon atoms adjacent to the ring's oxygen atom. The "-yl" suffix denotes it as a substituent group.

-

acetate: This specifies the substituent group attached at the C-2 position, which is the ester CH₃COO-.

The name "oxolan-2-yl acetate" arises from the IUPAC-preferred name for the tetrahydrofuran ring system, "oxolane".[1][3]

Chemical Structure

The structure consists of a saturated furan ring where an acetate group is directly attached to the carbon at the 2-position. This direct ester linkage to the ring distinguishes it from the related, and more common, flavoring agent tetrahydrofurfuryl acetate, which contains an additional methylene (-CH₂-) bridge.

Physicochemical Properties

A summary of the key computed and experimental properties of (Tetrahydrofuran-2-yl) acetate is essential for its application in experimental design.

| Property | Value | Source |

| IUPAC Name | (Tetrahydrofuran-2-yl) acetate | [1][2] |

| Synonyms | oxolan-2-yl acetate, 2-Acetoxytetrahydrofuran | [1] |

| CAS Number | 1608-67-9 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][4] |

| Molecular Weight | 130.14 g/mol | [1][4] |

| Appearance | Liquid | [2] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of (Tetrahydrofuran-2-yl) acetate is typically achieved through the esterification of the corresponding alcohol, tetrahydrofuran-2-ol (also known as 2-hydroxytetrahydrofuran). This precursor exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The choice of acetylating agent and reaction conditions is critical to favor the formation of the desired cyclic ester.

Representative Synthesis Protocol: Acetylation of Tetrahydrofuran-2-ol

This protocol describes a general method for the laboratory-scale synthesis via direct acetylation.

Materials:

-

Tetrahydrofuran-2-ol

-

Acetic anhydride

-

Pyridine (as catalyst and acid scavenger)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve tetrahydrofuran-2-ol (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridinium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure (Tetrahydrofuran-2-yl) acetate.[5]

Causality and Experimental Choice:

-

Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to scavenge the acetic acid byproduct, driving the equilibrium towards product formation.

-

Anhydrous Conditions: Are crucial to prevent the hydrolysis of acetic anhydride and to avoid unwanted side reactions.

-

Aqueous Workup: The specific washing steps are designed to systematically remove the catalyst, unreacted starting materials, and byproducts, ensuring the isolation of a pure product.

Sources

"Tetrahydro-2-furyl acetate" NMR and IR spectra

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrahydro-2-furyl acetate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound (also known as Tetrahydro-2-furanylmethyl acetate). As a key intermediate and a molecule of interest in flavor, fragrance, and pharmaceutical research, a thorough understanding of its structural and spectroscopic properties is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in the fundamental principles of chemical structure and spectroscopy. Included are field-proven, step-by-step protocols for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound (CAS No. 637-64-9) is a heterocyclic ester with the molecular formula C₇H₁₂O₃.[1] Its structure is characterized by a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an acetoxymethyl group. This combination of an ether within the cyclic structure and an ester in the side chain gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and analytical applications. This guide will dissect the causality between the molecule's structural features and its spectral output.

Molecular Structure and Spectroscopic Correlation

A clear correlation between the molecular structure and the resulting spectra is the cornerstone of spectroscopic analysis. The diagram below illustrates the IUPAC numbering convention for this compound, which will be used for all spectral assignments herein.

Caption: Experimental workflow for spectroscopic analysis.

Protocol for NMR Sample Preparation and Acquisition

Rationale: The choice of a deuterated solvent (e.g., CDCl₃) is critical to avoid large solvent signals in the ¹H NMR spectrum. Filtering the sample removes particulate matter that can degrade magnetic field homogeneity and broaden spectral lines. [2] Methodology:

-

Solvent Preparation: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) containing an internal standard like tetramethylsilane (TMS, 0.03% v/v).

-

Sample Weighing: In a clean, dry vial, add approximately 10 mg of neat this compound. [3]3. Dissolution: Add approximately 0.7 mL of the CDCl₃/TMS solvent to the vial and gently swirl to ensure complete dissolution.

-

Filtration: Prepare a filter pipette by tightly packing a small piece of glass wool into a Pasteur pipette. Using this, transfer the sample solution into a clean, dry 5 mm NMR tube. This step is crucial for removing any suspended impurities. [2]5. Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum, ensuring a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Protocol for IR Sample Preparation and Acquisition

Rationale: For a pure, non-volatile liquid, creating a thin film between salt (NaCl or KBr) plates is a simple and effective method for obtaining a transmission FTIR spectrum. This "neat" sample preparation avoids solvent interference bands.

Methodology:

-

Background Spectrum: Ensure the FTIR spectrometer sample chamber is clean and dry. Record a background spectrum of the empty chamber to be automatically subtracted from the sample spectrum.

-

Sample Application: Place one drop of neat this compound onto the surface of a clean, polished NaCl or KBr salt plate.

-

Film Formation: Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.

-

Acquisition:

-

Place the salt plate assembly in the spectrometer's sample holder.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

-

-

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and store them in a desiccator.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the electronic environments of the hydrogen and carbon atoms, with chemical shifts and coupling patterns that are fully consistent with the substituted tetrahydrofuran ring and acetate side chain. Concurrently, the IR spectrum offers unambiguous evidence for the key ester and ether functional groups through their characteristic vibrational absorptions. The integrated application of these techniques, guided by the robust protocols detailed herein, provides a powerful and self-validating system for the unequivocal identification and characterization of this compound for researchers and developers.

References

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- (n.d.). NMR Sample Prep.

- University of Leicester. (n.d.). How to Prepare Samples for NMR.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- (n.d.). Sample Preparation.

- SpectraBase. (n.d.). Tetrahydro-furfuryl alcohol acetate.

- PubChem. (n.d.). Tetrahydrofurfuryl acetate.

- PubChem. (n.d.). Tetrahydrofurfuryl acetate.

- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.

- KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Acetate

Introduction

Tetrahydrofurfuryl acetate (THFA), CAS number 637-64-9, is a heterocyclic ester recognized for its versatility as a solvent, flavoring agent, and chemical intermediate.[1][2][3] Structurally, it is the acetate ester of tetrahydrofurfuryl alcohol, derived from the reduction of furfural, which can be sourced from lignocellulosic biomass.[2] This guide provides a comprehensive overview of the core physicochemical properties of THFA, offering in-depth technical details and methodologies relevant to researchers, scientists, and professionals in drug development and formulation. Understanding these properties is paramount for its effective and safe application, from predicting solubility and stability in complex formulations to ensuring quality control and regulatory compliance.

Nomenclature and Structural Information

dot graph Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_ring [label="O"]; C_side [label="CH₂"]; O_ester [label="O"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; C_methyl [label="CH₃"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1.5!"]; C4 [pos="0.87,-0.5!"]; O_ring [pos="0,0!"]; C_side [pos="1.73,0!"]; O_ester [pos="2.5,0.5!"]; C_carbonyl [pos="3.3,0!"]; O_carbonyl [pos="3.3,-1!"]; C_methyl [pos="4.17,0.5!"];

// Bonds C1 -- O_ring; O_ring -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C4 -- C_side; C_side -- O_ester; O_ester -- C_carbonyl; C_carbonyl -- O_carbonyl; C_carbonyl -- C_methyl; } caption: "Chemical Structure of Tetrahydrofurfuryl Acetate"

Core Physicochemical Properties

The utility of THFA in diverse applications is dictated by its distinct physical and chemical characteristics. These properties influence its behavior as a solvent, its compatibility with other substances, and its stability under various conditions. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless, clear liquid | [1][3][4] |

| Odor | Faint, fruity, ethereal odor | [1][8] |

| Boiling Point | 194-195 °C (at 753-760 mmHg) | [4][9][10] |

| Density | 1.058 - 1.064 g/cm³ (or g/mL) at 20-25 °C | [4][9][10] |

| Refractive Index (n20/D) | 1.435 - 1.440 | [4][7][9] |

| Flash Point | 81 - 84 °C (177.8 - 184 °F) (closed cup) | [9][11][12] |

| Vapor Pressure | ~0.249 mmHg at 25 °C (estimated) | [7][10] |

| logP (o/w) | ~0.349 (estimated) | [5][7] |

Solubility Profile

The solubility of a solvent is a critical parameter in formulation science, dictating its utility in dissolving active pharmaceutical ingredients (APIs) and other excipients. THFA exhibits a versatile solubility profile.

-

Water Solubility : It is described as soluble, miscible, or having appreciable solubility in water.[2][4][5][13][14] One source estimates its solubility at 13,840 mg/L at 25°C.[7][15] This moderate aqueous solubility is a key feature, allowing its use in both aqueous and non-aqueous systems.

-

Organic Solvents : THFA is readily soluble in common organic solvents, including alcohols (ethanol), ethers, and chloroform.[1][2][4][7][8]

-

Oils : It is reported to be miscible with oils.[8]

This amphiphilic nature, demonstrating solubility in both polar (water, alcohol) and non-polar (oils, chloroform) media, makes THFA an effective co-solvent or carrier fluid, particularly in the formulation of agrochemicals and potentially in pharmaceuticals to enhance the solubility of poorly soluble compounds.[14][16]

Stability and Handling

Under standard ambient conditions, Tetrahydrofurfuryl acetate is a stable compound.[2][12] However, as an ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield tetrahydrofurfuryl alcohol and acetic acid.[2][8]

Handling and Storage Recommendations:

-

Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9][12][17] Containers should be kept tightly closed.[17]

-

Incompatible Materials : Avoid contact with strong acids or bases to prevent decomposition.[2]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including protective gloves, safety glasses, and appropriate clothing, should be worn to prevent skin and eye contact.[11][17] Handling should occur in a well-ventilated area to avoid inhalation of vapors.[11][17]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Causality Statement: Gas chromatography is the method of choice for assessing the purity of volatile compounds like THFA due to its high resolution, sensitivity, and reproducibility. The selection of a mid-polarity column (e.g., one containing phenyl- and methyl-polysiloxane) is crucial as it provides the necessary selectivity to separate THFA from its common process-related impurities, such as the starting material (tetrahydrofurfuryl alcohol) and residual acetic acid. The temperature programming protocol is designed to ensure sharp, symmetrical peaks for accurate quantification while minimizing analysis time.

Methodology:

-

System Preparation:

-

Instrument: Agilent 7890 GC system (or equivalent) with a Flame Ionization Detector (FID).

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.0 mL/min.

-

-

Instrumental Parameters:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (Split ratio 50:1).

-

Injection Volume: 1.0 µL.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

Detector (FID) Temperature: 280 °C.

-

FID Gases: Hydrogen flow ~30 mL/min, Air flow ~400 mL/min, Makeup (N₂) ~25 mL/min.

-

-

Sample and Standard Preparation:

-

Standard Preparation: Prepare a standard solution of certified reference material THFA at approximately 1000 µg/mL in a suitable solvent like ethyl acetate.

-

Sample Preparation: Accurately weigh approximately 100 mg of the THFA sample, dissolve in, and dilute to 100 mL with ethyl acetate to achieve a nominal concentration of 1000 µg/mL.

-

-

Analysis and Data Processing:

-

Inject the standard solution to determine the retention time and response factor for THFA.

-

Inject the sample solution.

-

Identify the THFA peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

-

Purity (%) = (Area of THFA Peak / Total Area of All Peaks) x 100

-

// Connections {SamplePrep, StandardPrep} -> Injection [label="Autosampler"]; Injection -> Separation [label="Carrier Gas Flow"]; Separation -> Detection; Detection -> Integration [label="Chromatogram"]; Integration -> Calculation; Calculation -> Report; } caption: "Workflow for GC Purity Analysis of THFA"

Applications in Research and Drug Development

Tetrahydrofurfuryl acetate's favorable toxicological profile and effective solvency make it a valuable component in various industries.[3]

-

Solvent Applications : It is used as a solvent in the production of coatings, adhesives, and resins.[2][3][18] Its ability to dissolve a wide range of materials positions it as a potentially safer alternative to more traditional, hazardous solvents.[3]

-

Pharmaceuticals : In the pharmaceutical industry, THFA serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][13][18] Its properties also make it a candidate for use as a co-solvent in drug formulations to improve the solubility and bioavailability of APIs.

-

Flavors and Fragrances : THFA is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items, imparting a sweet, fruity aroma.[1][3][5][8][18]

Conclusion

Tetrahydrofurfuryl acetate is a multifaceted compound with a well-defined set of physicochemical properties that underpin its utility across various scientific and industrial domains. Its favorable solubility in both aqueous and organic media, combined with its relatively high boiling point and stability, make it an excellent choice as a solvent, formulation excipient, and synthetic intermediate. For researchers and drug development professionals, a thorough understanding of these properties, validated by robust analytical methods like the gas chromatography protocol detailed herein, is essential for leveraging its full potential in creating safe, stable, and effective products.

References

- The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate, 637-64-9.

- PubChem. (n.d.). Tetrahydrofurfuryl acetate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Tetrahydrofurfuryl acetate.

- ChemBK. (n.d.). Tetrahydro-2-furanmethanol acetate.

- goods.com. (n.d.). Tetrahydrofurfuryl acetate.

- Jinan Future chemical Co.,Ltd. (n.d.). TETRAHYDROFURFURYL ACETATE CAS:637-64-9.

- FooDB. (2010). Showing Compound Tetrahydrofurfuryl acetate (FDB003195).

- EPI Suite. (n.d.). EPI System Information for tetrahydrofurfuryl acetate 637-64-9.

- LookChem. (n.d.). China Tetrahydrofurfuryl propionate(CAS#637-65-0).

- Human Metabolome Database. (2012). Showing metabocard for Tetrahydrofurfuryl acetate (HMDB0031176).

- Advanced Biotech. (2025). Safety Data Sheet - Tetrahydrofurfuryl Acetate natural.

- The Good Scents Company. (n.d.). strawberry furanone acetate.

- Chemsrc. (n.d.). Tetrahydrofuran-2-ylmethylacetat | CAS#:637-64-9.

- Dataintelo. (n.d.). Methyl Tetrahydrofuran Market Report.

- Google Patents. (n.d.). WO2006087523A1 - Agrochemical formulations.

Sources

- 1. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. tetrahydrofurfuryl acetate, 637-64-9 [thegoodscentscompany.com]

- 8. TETRAHYDROFURFURYL ACETATE | 637-64-9 [chemicalbook.com]

- 9. 637-64-9 Tetrahydrofurfuryl acetate AKSci R570 [aksci.com]

- 10. chembk.com [chembk.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. cphi-online.com [cphi-online.com]

- 14. WO2006087523A1 - Agrochemical formulations - Google Patents [patents.google.com]

- 15. hmdb.ca [hmdb.ca]

- 16. dataintelo.com [dataintelo.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. qcc.edu [qcc.edu]

The Discovery and Synthesis of Furan-Based Esters: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Furan-based esters represent a pivotal class of heterocyclic compounds with broad-ranging applications in pharmaceuticals, materials science, and fragrance industries.[1][2][3][4] Their inherent structural features, derived from the furan scaffold, impart unique electronic and steric properties that are instrumental in modulating biological activity and material characteristics.[5] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of furan-based esters, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, delve into the mechanistic intricacies of classical and modern synthetic methodologies, and provide actionable, field-proven protocols. The narrative is grounded in the principles of scientific integrity, offering a causal understanding of experimental choices and self-validating procedural frameworks.

Introduction: The Significance of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic molecules of paramount importance.[6][7] Its discovery dates back to 1870 by Heinrich Limpricht, though its derivative, 2-furoic acid, was described as early as 1780 by Carl Wilhelm Scheele.[8] The unique electronic configuration of the furan ring, characterized by its aromaticity and the electron-donating nature of the oxygen atom, makes it a versatile building block in organic synthesis.[5]

In the context of drug discovery, the furan scaffold is often employed as a bioisostere for phenyl rings, offering modulated metabolic stability, enhanced receptor-binding interactions, and improved bioavailability.[1][5] The incorporation of an ester functionality onto the furan ring further expands its chemical diversity and utility, enabling the fine-tuning of physicochemical properties such as lipophilicity and facilitating prodrug strategies. Furan-based esters are integral to a wide array of pharmaceuticals, including antibacterials, anti-inflammatories, and anticancer agents.[1][2][5] Beyond medicine, these compounds are valued in the fragrance industry for their unique olfactory profiles and in polymer science as bio-based monomers for the synthesis of sustainable polyesters and polyamides.[9][10][11][12][13]

This guide will systematically explore the synthetic pathways to these valuable molecules, from foundational methods to contemporary catalytic innovations.

Foundational Synthetic Strategies: The Paal-Knorr Furan Synthesis

One of the most fundamental and enduring methods for the synthesis of the furan ring is the Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884.[14] This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a cornerstone of furan chemistry due to its reliability and versatility.[15][16]

The Reaction Mechanism: A Stepwise Dehydration

The generally accepted mechanism of the Paal-Knorr furan synthesis involves a series of acid-catalyzed steps.[15] The reaction commences with the protonation of one of the carbonyl groups, which enhances its electrophilicity. The other carbonyl group undergoes tautomerization to its enol form. The crucial ring-forming step is the intramolecular nucleophilic attack of the enol on the protonated carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic furan ring, yields the final product.[15][17]

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Causality in Experimental Design: Catalyst Choice and Reaction Conditions

The choice of acid catalyst is a critical parameter in the Paal-Knorr synthesis. Protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids like zinc chloride (ZnCl₂), are commonly employed.[17] The strength of the acid influences the rate of both protonation and enolization. For substrates containing acid-sensitive functional groups, milder catalysts such as p-toluenesulfonic acid (p-TsOH) are preferred to minimize side reactions.[18]

Dehydrating agents like phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) can also be used, often in conjunction with an acid catalyst, to drive the equilibrium towards the furan product by removing the water formed during the reaction.[17] The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for the cyclization and dehydration steps.

Limitations and Modern Adaptations

A primary limitation of the classical Paal-Knorr synthesis is the accessibility of the 1,4-dicarbonyl starting materials.[17] However, numerous methods have been developed for their synthesis, which has broadened the scope of this reaction.[16] To address the often harsh reaction conditions, microwave-assisted Paal-Knorr syntheses have been developed, which can significantly reduce reaction times and improve yields.[16]

Esterification of Furan Carboxylic Acids: The Gateway to Furan-Based Esters

Once the furan ring is functionalized with a carboxylic acid group, the synthesis of furan-based esters can be readily achieved through various esterification methods.

Fischer-Speier Esterification: The Classical Approach

The most direct and widely used method for the synthesis of esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Ethyl 2-Furoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-furoate.

-

Characterization: Purify the crude product by vacuum distillation. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[19][20]

Modern and Greener Esterification Methods

In response to the growing demand for sustainable chemical processes, several alternative esterification methods have been developed.

-

Enzymatic Esterification: Lipases, such as Novozym 435, can be used as biocatalysts for the esterification of furan dicarboxylic acids with diols.[21] This method offers high selectivity and operates under mild reaction conditions, avoiding the use of harsh acids and high temperatures.[21]

-

CO₂-Catalyzed Esterification: An innovative and environmentally benign approach utilizes carbon dioxide as a catalyst for the esterification of 2,5-furandicarboxylic acid (FDCA).[22][23][24] This process can be conducted in the absence of other acid catalysts and offers a greener alternative to traditional methods.[22][23]

Advanced Synthetic Methodologies for Substituted Furan-Based Esters

The demand for structurally diverse furan-based esters in drug discovery and materials science has spurred the development of more sophisticated synthetic strategies that allow for precise control over substitution patterns.

Transition Metal-Catalyzed Syntheses

Various transition metals, including palladium, copper, gold, and iron, have been shown to be effective catalysts for the synthesis of highly substituted furans, which can then be converted to the corresponding esters.[6][25] These methods often involve the cyclization of functionalized alkynes, allenes, or enynes.

Table 1: Overview of Selected Modern Synthetic Methods for Furan Derivatives

| Method | Catalyst | Starting Materials | Key Features |

| Palladium-Catalyzed Cycloisomerization | Pd(II) complexes | (Z)-2-en-4-yn-1-ols | Mild conditions, high yields, applicable to fragile natural products.[25] |

| Copper-Catalyzed Annulation | Cu(II) salts | β-keto esters and propargyl acetates | Ligand-free, broad substrate scope.[25] |

| Gold-Catalyzed Cascade Reaction | Gold complexes | Enones | Efficient access to highly substituted furans.[25] |

| Iron-Catalyzed Domino Process | FeCl₃ | Propargylic alcohols and 1,3-dicarbonyls | Tandem propargylation-cycloisomerization.[25] |

A Generalized Workflow for Synthesis and Purification

The synthesis and purification of furan-based esters, regardless of the specific method employed, generally follow a standardized workflow.

Caption: Generalized workflow for the synthesis and purification of furan-based esters.

Purification is a critical step to ensure the final product meets the high-purity standards required for pharmaceutical and other applications. High vacuum distillation is often employed for volatile esters, while column chromatography is suitable for less volatile or solid compounds.[26]

Applications of Furan-Based Esters

The versatile nature of furan-based esters has led to their application in a multitude of fields.

-

Drug Development: The furan ring is a key component in numerous clinically important drugs.[1] Furan-based esters are explored for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][5]

-

Fragrance Industry: Many furan derivatives possess unique and desirable aromas, making them valuable components in the creation of new fragrances for perfumes, colognes, and personal care products.[11][12][27]

-

Polymer Chemistry: Furan-2,5-dicarboxylic acid (FDCA) and its esters are considered key bio-based platform chemicals for the synthesis of sustainable polymers such as polyethylene furanoate (PEF), a promising alternative to petroleum-based PET.[9][10] Furan-based esters also find use as bio-based plasticizers for polymers like PVC.[28][29]

Conclusion

The journey of furan-based esters, from their serendipitous discovery to their rational design and synthesis, underscores the elegance and power of organic chemistry. The foundational Paal-Knorr synthesis and Fischer-Speier esterification continue to be invaluable tools, while modern catalytic methods have opened new avenues for creating structurally complex and functionally diverse molecules. For researchers and professionals in drug development and materials science, a deep understanding of these synthetic strategies is paramount. The ability to efficiently and selectively synthesize furan-based esters will undoubtedly continue to drive innovation in medicine, sustainable materials, and beyond.

References

- Paal–Knorr synthesis - Wikipedia. (URL: [Link])

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). (URL: [Link])

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

- Esterification of 2,5-furan-dicarboxylic acid - Google P

- Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K. (2021-09-08). (URL: [Link])

- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)

- Recent Progress in the Synthesis of Furan - OUCI. (URL: [Link])

- Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC - NIH. (URL: [Link])

- Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural - PMC - NIH. (2025-12-29). (URL: [Link])

- Furan Derivatives: Plant-Based Monomers for Sustainable Polymers - Patsnap Eureka. (2025-07-03). (URL: [Link])

- ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - European Patent Office - EP 2935229 B1 - Googleapis.com. (2013-12-09). (URL: [Link])

- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI. (URL: [Link])

- Synthesis of Furans – Recent Advances | Request PDF - ResearchG

- Regiospecific Furan Compounds and Their Use in Fragrances - Google P

- Separation and purification of furan carboxylates - Google P

- Application of furan derivative in medicinal field.

- Development of Sustainable Catalytic Pathways for Furan Deriv

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis of furan, thiophene, and pyrroles from acetoacetic esters - Google P

- Furan - Wikipedia. (URL: [Link])

- Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC - NIH. (2019-12-31). (URL: [Link])

- Pharmacological activity of furan deriv

- Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. (2024-05-29). (URL: [Link])

- Regiospecific furan compounds and their use in fragrances - Google P

- Esterification of 2,5-furan-dicarboxylic acid - Google P

- Furan synthesis - Organic Chemistry Portal. (URL: [Link])

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

- Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography | ACS Omega - ACS Public

- Structural Analysis of Lignin-Based Furan Resin - MDPI. (URL: [Link])

- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1 - Googleapis.com. (2021-01-21). (URL: [Link])

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16). (URL: [Link])

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG

- Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchG

- Furans, thiophenes and related heterocycles in drug discovery - PubMed. (URL: [Link])

- A novel furan compound and its use in fragrance formulations - Google P

- On the Synthesis of Furan-Containing Fragrance Compounds Ian SC King A Thesis Submitted for the Degree of Doctor of Philosophy

- Synthesis of New Fragrances

- Furan - Organic Syntheses Procedure. (URL: [Link])

- High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Furan - Wikipedia [en.wikipedia.org]

- 9. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]

- 10. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 11. US7468447B1 - Regiospecific Furan Compounds and Their Use in Fragrances - Google Patents [patents.google.com]

- 12. EP2060567A1 - Regiospecific furan compounds and their use in fragrances - Google Patents [patents.google.com]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 25. Furan synthesis [organic-chemistry.org]

- 26. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]

- 27. EP4416137B1 - A novel furan compound and its use in fragrance formulations - Google Patents [patents.google.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydro-2-furyl acetate: Molecular Characteristics, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Tetrahydro-2-furyl acetate (CAS No. 1608-67-9), a heterocyclic ester of significant interest in synthetic chemistry. The document delineates the core molecular identifiers, including its precise molecular weight and formula, and summarizes its key physicochemical properties. A detailed, step-by-step protocol for its laboratory-scale synthesis via the acetylation of 2-hydroxytetrahydrofuran is presented, with an emphasis on the mechanistic rationale behind the procedural choices. Furthermore, this guide covers standard analytical techniques for structural verification and purity assessment. The potential applications of this compound as a versatile chemical intermediate and solvent in research and pharmaceutical development are also explored. This document is intended to serve as a practical and authoritative resource for professionals engaged in chemical research and drug discovery.

Core Molecular Identifiers

This compound, also known by its IUPAC name oxolan-2-yl acetate, is a distinct chemical entity with a specific set of identifiers crucial for procurement, reaction stoichiometry, and analytical characterization.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Exact Mass | 130.062994177 Da | [1] |

| CAS Number | 1608-67-9 | [2][3][4] |

| IUPAC Name | oxolan-2-yl acetate | [1] |

| Common Synonyms | 2-Acetoxytetrahydrofuran, Tetrahydrofuran-2-yl acetate | [1][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various applications. This compound is a liquid at room temperature with properties that make it a useful polar aprotic solvent and synthetic intermediate.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 0.686 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis Protocol: Acetylation of 2-Hydroxytetrahydrofuran

The synthesis of this compound is most commonly achieved through the esterification of 2-hydroxytetrahydrofuran with an acetylating agent. The following protocol describes a robust and verifiable laboratory-scale procedure.

Causality and Experimental Choices: The choice of acetic anhydride as the acetylating agent provides a strong electrophilic acetyl group and is more reactive than acetic acid, driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst; it reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic hydroxyl group of the hemiacetal.[5] A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the acetic acid byproduct, preventing protonation of the catalyst and starting material, thereby maintaining reaction efficiency.[5] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve all reactants.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-hydroxytetrahydrofuran (5.0 g, 56.7 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (Et₃N) (11.9 mL, 85.1 mmol, 1.5 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.35 g, 2.8 mmol, 0.05 equiv).

-

Initiation of Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (Ac₂O) (6.4 mL, 68.1 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate to yield this compound as a clear liquid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Structure and Synthesis Workflow

Visual representations are critical for understanding molecular structures and experimental processes.

Caption: Core identifiers and 2D structure of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While specific large-scale industrial applications for this compound are not as widely documented as for some related compounds, its chemical structure makes it a valuable tool in a research and development setting.

-

Chiral Building Block: The stereocenter at the 2-position of the furan ring allows for its use as a chiral precursor in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

-

Protecting Group Chemistry: The acetoxy group can function as a protecting group for the hemiacetal hydroxyl, which can be selectively removed under specific conditions during a multi-step synthesis.

-

Solvent Properties: As a heterocyclic ester, it possesses moderate polarity, making it a potential alternative solvent for certain organic reactions where miscibility and specific solvation effects are desired.

-

Intermediate in API Synthesis: Its structure is a fragment found in various biologically active compounds. It can serve as a key intermediate in the synthesis of novel drug candidates, contributing to the development of new medications.[6]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102657, this compound.

- LookChem (n.d.). CAS No.1608-67-9, this compound Suppliers.

- ChemSynthesis (n.d.). tetrahydro-2-furanyl acetate.

- Goods.com (n.d.). Tetrahydrofurfuryl acetate.

- Wikipedia (n.d.). Tetrahydrofurfuryl acetate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12506, Tetrahydrofurfuryl acetate.

- The Good Scents Company (n.d.). tetrahydrofurfuryl acetate.

- Chen, Z.-H., et al. (2020). Synthesis of furfuryl acetate 17. ResearchGate.

- Royal Society of Chemistry (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using Density Functional Theory.

Sources

Solubility of "Tetrahydrofurfuryl acetate" in organic solvents

An In-depth Technical Guide to the Solubility of Tetrahydrofurfuryl Acetate in Organic Solvents

Introduction: Understanding Tetrahydrofurfuryl Acetate